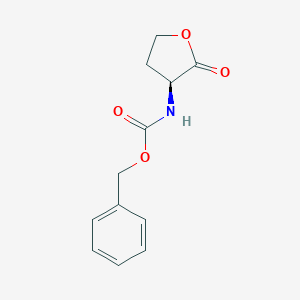

(S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate

Description

Properties

IUPAC Name |

benzyl N-[(3S)-2-oxooxolan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-11-10(6-7-16-11)13-12(15)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWDZIFOVOUDAG-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(=O)[C@H]1NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate CAS number

An In-Depth Technical Guide to (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. We will delve into its fundamental physicochemical properties, provide a detailed and validated synthetic protocol, outline rigorous analytical methods for characterization and quality control, and explore its strategic applications in the synthesis of complex molecular targets. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this versatile intermediate. The CAS Number for this compound is 35677-89-5 .[1][2]

Introduction and Strategic Importance

This compound is a valuable synthetic intermediate characterized by a γ-butyrolactone ring functionalized with a carbamate-protected amine at the C3 position. The molecule's significance stems from three key structural features:

-

Defined Stereochemistry: The (S)-configuration at the C3 chiral center makes it an essential precursor for enantiomerically pure target molecules, which is a critical requirement in modern pharmacology to ensure target specificity and minimize off-target effects.

-

The γ-Butyrolactone Scaffold: This five-membered lactone ring is a prevalent motif in a vast array of natural products and pharmacologically active compounds, exhibiting diverse biological activities.[3][4]

-

Orthogonal Protection: The amine is protected by a benzyloxycarbonyl (Cbz or Z) group, a robust and widely used protecting group in peptide and medicinal chemistry. Its stability under various reaction conditions and its selective removal, typically via catalytic hydrogenolysis, allow for the unmasking of the amine at a strategic point in a synthetic sequence.

These attributes make the title compound a go-to intermediate for introducing the α-amino-γ-butyrolactone fragment during the synthesis of novel therapeutic agents, including unnatural amino acids and complex heterocyclic systems.

Physicochemical and Structural Properties

The identity and purity of a synthetic building block are its most critical parameters. The fundamental properties of this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White to Off-White Solid | General Supplier Data |

| Melting Point | 127-132 °C | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [5] |

| Boiling Point (Predicted) | 466.1 ± 44.0 °C at 760 mmHg | [2] |

Synthesis and Purification Protocol

The most direct and reliable synthesis of the title compound involves the N-protection of commercially available (S)-α-amino-γ-butyrolactone hydrochloride. This method is robust, scalable, and provides high yields of the desired product.

Step-by-Step Experimental Protocol

-

Reactor Setup: To a 3-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add (S)-α-amino-γ-butyrolactone hydrochloride (1.0 eq).

-

Dissolution: Add dichloromethane (DCM, ~10 mL per gram of starting material) and water (~5 mL per gram). Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

-

Basification: Slowly add sodium bicarbonate (NaHCO₃, 2.5 eq) in portions. The purpose of the base is twofold: to neutralize the hydrochloride salt, liberating the free amine, and to quench the HCl byproduct that will be generated in the subsequent step. An organic base like triethylamine (Et₃N) can also be used.

-

Carbamoylation: Dissolve benzyl chloroformate (Cbz-Cl, 1.1 eq) in a small amount of DCM and add it to the dropping funnel. Add the Cbz-Cl solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The slow addition is critical to control the exotherm and prevent side reactions.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup - Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Workup - Aqueous Wash: Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine and excess base), water, and finally a saturated brine solution (to aid in drying).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude solid.

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes. Dissolve the crude solid in a minimum amount of hot ethyl acetate and slowly add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

-

Isolation and Drying: Collect the pure white crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum to a constant weight.

Analytical Characterization and Quality Control

A self-validating protocol requires rigorous analytical confirmation of the product's identity, purity, and stereochemical integrity.

High-Performance Liquid Chromatography (HPLC) for Purity

A reverse-phase HPLC method is essential for determining chemical purity.[6][7]

Table 2: Example HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column for good separation of moderately polar organic molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent protonation of any trace impurities. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |

| Gradient | 20% to 95% B over 15 min | A gradient elution ensures that both polar and non-polar impurities are effectively eluted and resolved. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Detection | UV at 254 nm | The benzyl group provides a strong chromophore for sensitive UV detection. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Structural Confirmation

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the benzyl group (~7.3 ppm), the benzylic CH₂ (~5.1 ppm), the methine proton on the lactone ring (~4.5 ppm), and the two sets of diastereotopic methylene protons of the lactone ring.

-

¹³C NMR: The carbon spectrum will confirm the presence of the lactone carbonyl (~175 ppm), the carbamate carbonyl (~156 ppm), aromatic carbons, and the aliphatic carbons of the lactone and benzyl groups.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 236.09.

Quality Control Specifications

Table 3: Recommended Quality Control Specifications

| Test | Specification |

| Appearance | White to Off-White Crystalline Solid |

| Purity (HPLC) | ≥ 98.0% |

| Identity (NMR) | Conforms to structure |

| Mass (MS) | Conforms to expected m/z |

| Enantiomeric Excess (Chiral HPLC) | ≥ 99.0% |

Applications in Drug Discovery

The primary utility of this compound is as a versatile intermediate. The Cbz group can be selectively removed to reveal a primary amine, which serves as a nucleophilic handle for subsequent chemical transformations, such as amide bond formation, alkylation, or sulfonylation.

This two-step sequence (deprotection followed by coupling) allows for the modular and stereocontrolled synthesis of complex drug candidates. The carbamate moiety itself is a recognized pharmacophore and structural motif in numerous approved drugs, acting as a stable amide isostere or a key hydrogen bonding element.[8]

Safety and Handling

This compound is a fine chemical that should be handled in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. For detailed handling and disposal information, consult the material's Safety Data Sheet (SDS) provided by the supplier.

References

-

chemical-suppliers.com . benzyl N-(2-oxotetrahydrofuran-3-yl)carbamate | CAS 31332-88-4. [Link]

- Google Patents. CN105732543A - Improved synthetic method of alpha-amino-gamma-butyrolactone hydrochloride.

-

PubChem . This compound | C12H13NO4. [Link]

-

CP Lab Safety . (R)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate, min 98%, 1 gram. [Link]

-

PubChem . (S)-Benzyl (2-oxooxetan-3-YL)carbamate | C11H11NO4. [Link]

-

ResearchGate . Synthesis of α-Amino γ-Butyrolactone Derivatives by Aziridination of α-Ylidene γ-Butyrolactones. | Request PDF. [Link]

-

ACS Chemical Biology . Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. [Link]

-

PubMed Central . Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation. [Link]

-

Organic Syntheses . Organic Syntheses Procedure. [Link]

-

Crysdot LLC . This compound - Amino Acide Derivatives. [Link]

-

PubMed . Formation of alpha-amino-gamma-butyrolactone from S-adenosylmethionine. [Link]

-

LookChem . benzyl [(3S,4S)-4-hydroxy-2-oxotetrahydrofuran-3-yl]carbamate. [Link]

-

PubChem . (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | C12H13NO4. [Link]

-

Organic Chemistry Portal . Synthesis of carbamates by carbamoylation. [Link]

-

PubMed Central . Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

-

ResearchGate . Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. [Link]

-

Google Patents . WO2012158099A1 - A process for the preparation of benzyl [(3as,4r,6s,6ar)-6-hydroxy-2,2- dimethyltetrahydro-3ah-cyclopenta[d][9][10]dioxol].

-

The Royal Society of Chemistry . Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. [Link]

-

Scirp.org . A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation. [Link]

Sources

- 1. Sapphire Bioscience [sapphirebioscience.com]

- 2. This compound | 35677-89-5 [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate | 118399-28-3 [chemicalbook.com]

- 6. japsonline.com [japsonline.com]

- 7. scirp.org [scirp.org]

- 8. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C12H13NO4 | CID 489185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benzyl N-(2-oxotetrahydrofuran-3-yl)carbamate | CAS 31332-88-4 | Chemical-Suppliers [chemical-suppliers.eu]

An In-depth Technical Guide to the Physicochemical Properties of (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

(S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate, also known as N-Cbz-L-homoserine lactone, is a chiral molecule of significant interest in medicinal chemistry and drug development.[1][2] Its structural scaffold, incorporating a protected amino acid lactone, serves as a versatile building block in the synthesis of a variety of biologically active compounds.[1] The carbamate moiety provides chemical stability and the ability to modulate interactions with biological targets, a feature widely exploited in modern drug discovery.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a foundational understanding for its application in research and development.

Molecular Structure and Core Properties

The fundamental characteristics of a molecule dictate its behavior in both chemical and biological systems. A thorough understanding of these properties is paramount for its effective utilization.

Chemical Structure:

The molecular structure of this compound is characterized by a central gamma-butyrolactone ring with a benzyloxycarbonyl-protected amine at the chiral center.

Caption: Chemical structure of this compound.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₄ | [1][2] |

| Molecular Weight | 235.24 g/mol | [1][2] |

| CAS Number | 35677-89-5 | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 127-132 °C | |

| Solubility | Soluble in chloroform. | [1] |

Spectroscopic and Analytical Characterization

The precise identification and purity assessment of this compound are critical for its use in exacting scientific applications. This is typically achieved through a combination of spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. For the related Benzyl carbamate , characteristic IR peaks are observed at (KBr, ν, cm⁻¹): 3422-3332 (-NH stretching), 1694 (>C=O stretching), 1610 (-NH bending), 1346 (-CN stretching), and 1068 (C-O stretching).[3] It is expected that this compound would exhibit similar characteristic peaks for the carbamate group, in addition to a strong carbonyl stretch from the lactone ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining the exact mass, which can be used to determine the elemental composition.

Experimental Protocols: Synthesis and Characterization

The following section outlines a general, illustrative workflow for the synthesis and characterization of this compound, based on established chemical principles for similar molecules.

Synthesis Workflow

A common synthetic route to N-protected amino acid lactones involves the protection of the corresponding amino acid followed by lactonization.

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol (Illustrative):

-

Amino Group Protection: L-Homoserine is dissolved in a suitable aqueous alkaline solution (e.g., sodium bicarbonate). Benzyl chloroformate is added portion-wise while maintaining the pH and temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Extraction: Upon completion, the reaction mixture is acidified and the N-Cbz-L-homoserine is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Lactonization: The resulting N-Cbz-L-homoserine is then subjected to acid-catalyzed intramolecular cyclization. This can be achieved by heating in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a suitable solvent with azeotropic removal of water.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield pure this compound.

Characterization Workflow

A systematic approach is essential for the unambiguous identification and purity assessment of the synthesized compound.

Caption: A standard workflow for the physicochemical characterization of a synthesized compound.

Detailed Characterization Protocols:

-

Melting Point: The melting point is determined using a standard melting point apparatus. A sharp melting range indicates high purity.

-

Solubility: Qualitative solubility is assessed by dissolving a small amount of the compound in various solvents (e.g., water, ethanol, dichloromethane, acetone) at room temperature.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer using a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

-

FTIR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared spectrophotometer, typically as a KBr pellet or a thin film.

-

Mass Spectrometry: The mass spectrum is acquired using a mass spectrometer with a suitable ionization technique (e.g., electrospray ionization - ESI) to determine the molecular weight and fragmentation pattern.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable intermediate in the synthesis of a wide range of pharmaceutical agents. The lactone ring can be opened to provide a linear amino acid derivative with orthogonal protecting groups, allowing for further chemical modifications. The carbamate functionality can act as a bioisostere for a peptide bond, enhancing metabolic stability and cell permeability.[1]

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. A comprehensive understanding of its molecular structure, physical properties, and spectroscopic characteristics is essential for its effective application in research and drug development. The outlined experimental workflows provide a practical framework for its synthesis and characterization, ensuring the quality and reliability of this important chemical entity in the pursuit of novel therapeutics.

References

-

This compound | C12H13NO4 - PubChem. Available at: [Link]

-

SUPPORTING INFORMATION - The Royal Society of Chemistry. Available at: [Link]

-

benzyl N-(2-oxotetrahydrofuran-3-yl)carbamate | CAS 31332-88-4 | Chemical-Suppliers. Available at: [Link]

-

This compound - GlpBio. Available at: [Link]

-

Your Inquiry on benzyl N-[(3S)-2-oxotetrahydrofuran-3-yl]carbamate | Chemical-Suppliers. Available at: [Link]

-

(R)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate, min 98%, 1 gram - CP Lab Safety. Available at: [Link]

-

(R)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate (C007B-453834) - Cenmed. Available at: [Link]

-

benzyl [(3S,4S)-4-hydroxy-2-oxotetrahydrofuran-3-yl]carbamate - LookChem. Available at: [Link]

-

(S)-Benzyl (2-oxooxetan-3-YL)carbamate | C11H11NO4 | CID 489182 - PubChem. Available at: [Link]

-

(R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | C12H13NO4 | CID 697924 - PubChem. Available at: [Link]

-

This compound - Amino Acide Derivatives - Crysdot LLC. Available at: [Link]

-

Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. Available at: [Link]

-

Benzylcarbamate - the NIST WebBook. Available at: [Link]

-

Benzyl carbamate - Wikipedia. Available at: [Link]

-

N-butyryl-L-homoserine lactone (C4-HSL) (PAMDB100086). Available at: [Link]

-

N-Octanoyl-DL-homoserine lactone | C12H21NO3 | CID 3474204 - PubChem. Available at: [Link]

-

Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators - Beilstein Journals. Available at: [Link]

Sources

Spectroscopic Blueprint of (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate: A Technical Guide

Introduction

(S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate, with the molecular formula C₁₂H₁₃NO₄, is a chiral molecule of significant interest in synthetic organic chemistry and drug discovery.[1][2] Its structure incorporates a γ-butyrolactone moiety, a privileged scaffold in numerous natural products and pharmacologically active compounds, linked to a benzyl carbamate protecting group, a common feature in peptide synthesis and medicinal chemistry. Understanding the precise three-dimensional structure and electronic properties of this molecule is paramount for its application. This technical guide provides a comprehensive overview of the expected spectral characteristics of this compound, offering a predictive but robust framework for its identification and characterization by researchers, scientists, and drug development professionals. The data and interpretations presented herein are grounded in fundamental spectroscopic principles and analysis of structurally related compounds.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the atoms of this compound are numbered as depicted in the following diagram. This systematic numbering will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides critical information about the electronic environment and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a deuterated solvent like chloroform (CDCl₃) would exhibit distinct signals for the aromatic, benzylic, and tetrahydrofuran ring protons.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | multiplet | 5H | C₉-H, C₁₀-H, C₁₁-H, C₁₂-H, C₁₃-H (Aromatic) |

| ~5.5-5.7 | broad singlet | 1H | N-H |

| ~5.15 | singlet | 2H | C₇-H₂ (Benzylic) |

| ~4.4-4.5 | multiplet | 1H | C₅-Hₐ |

| ~4.2-4.3 | multiplet | 1H | C₅-Hₑ |

| ~4.1-4.2 | multiplet | 1H | C₃-H |

| ~2.6-2.7 | multiplet | 1H | C₄-Hₐ' |

| ~2.2-2.3 | multiplet | 1H | C₄-Hₑ' |

Expert Interpretation

The aromatic protons of the benzyl group are expected to appear as a complex multiplet around 7.35 ppm. The two benzylic protons (C₇-H₂) are chemically equivalent and not coupled to other protons, thus they should appear as a sharp singlet at approximately 5.15 ppm. This is a characteristic resonance for a benzyl carbamate moiety.[3]

The proton attached to the chiral center C₃ is anticipated to resonate around 4.1-4.2 ppm. Its multiplicity will be a multiplet due to coupling with the adjacent protons on C₄. The diastereotopic protons on C₅ (adjacent to the lactone oxygen) are expected to be in the range of 4.2-4.5 ppm. The protons on C₄, being adjacent to a stereocenter, are also diastereotopic and will appear as distinct multiplets, likely in the regions of 2.6-2.7 ppm and 2.2-2.3 ppm. The N-H proton of the carbamate is expected to be a broad singlet, and its chemical shift can be variable depending on concentration and solvent, typically appearing between 5.5 and 5.7 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1.0 s

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C₁ (Lactone C=O) |

| ~156 | C₆ (Carbamate C=O) |

| ~136 | C₈ (Aromatic quat. C) |

| ~128.5 | C₉, C₁₃ (Aromatic CH) |

| ~128.2 | C₁₁, (Aromatic CH) |

| ~128.0 | C₁₀, C₁₂ (Aromatic CH) |

| ~67 | C₇ (Benzylic CH₂) |

| ~66 | C₅ (CH₂-O) |

| ~52 | C₃ (CH-N) |

| ~30 | C₄ (CH₂) |

Expert Interpretation

Two carbonyl carbons are expected in the downfield region of the spectrum. The lactone carbonyl (C₁) will likely be around 175 ppm, while the carbamate carbonyl (C₆) is predicted to be slightly upfield, around 156 ppm.[4][5] The aromatic carbons will appear in the 128-136 ppm range, with the quaternary carbon (C₈) being the most downfield. The benzylic carbon (C₇) and the C₅ carbon of the lactone ring, both attached to oxygen, are expected in the 66-67 ppm region. The chiral carbon C₃, attached to nitrogen, should be around 52 ppm, and the C₄ methylene carbon is predicted to be the most upfield at approximately 30 ppm.[4][5]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse program: Proton-decoupled (e.g., zgpg30)

-

Number of scans: 1024-4096 (or more, depending on sample concentration)

-

Relaxation delay: 2.0 s

-

Spectral width: 0 to 200 ppm

-

-

Processing: Apply a Fourier transform with an exponential line broadening of 1.0 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, sharp | N-H stretch (carbamate) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 3000-2850 | Medium | Aliphatic C-H stretch |

| ~1780 | Strong | C=O stretch (γ-lactone) |

| ~1710 | Strong | C=O stretch (carbamate) |

| ~1520 | Medium | N-H bend (Amide II) |

| ~1250 | Strong | C-O stretch (carbamate) |

| ~1170 | Strong | C-O stretch (lactone) |

Expert Interpretation

The IR spectrum will be characterized by two strong carbonyl absorptions. The γ-lactone carbonyl stretch is expected at a higher frequency, around 1780 cm⁻¹, due to ring strain.[6][7] The carbamate carbonyl stretch should appear at a lower frequency, around 1710 cm⁻¹.[8][9] A medium, sharp peak around 3350 cm⁻¹ is characteristic of the N-H stretch of the carbamate. Aromatic and aliphatic C-H stretching vibrations will be observed just above and below 3000 cm⁻¹, respectively. Strong C-O stretching bands for the lactone and carbamate functionalities are also expected in the fingerprint region (1300-1100 cm⁻¹).[7]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Thin Film: Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane), apply a drop to a salt plate (NaCl or KBr), and allow the solvent to evaporate.

-

KBr Pellet: Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

-

Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

Processing: Perform a background subtraction using a spectrum of the empty sample holder (for thin film) or a pure KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 250.09 | [M+H]⁺ (Molecular ion + proton) |

| 235.08 | [M]⁺ (Molecular ion) |

| 108.06 | [C₇H₈O]⁺ (Benzyl alcohol cation) |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

| 86.03 | [C₄H₆O₂]⁺ (γ-Butyrolactone radical cation) |

Expert Interpretation

The molecular weight of this compound is 235.24 g/mol .[2] In electrospray ionization (ESI) mass spectrometry, the protonated molecular ion [M+H]⁺ at m/z 250.09 would be expected. The molecular ion peak [M]⁺ at m/z 235.08 might be observed in electron ionization (EI) mass spectrometry.

A major fragmentation pathway would involve the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium ion at m/z 91.05. The loss of the entire benzyl group would also be a prominent fragmentation. Another characteristic fragmentation would be the cleavage of the carbamate linkage, potentially leading to fragments corresponding to benzyl alcohol (m/z 108.06) and the lactone amine. Fragmentation of the γ-butyrolactone ring itself is also possible.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source for accurate mass measurement.

-

Acquisition Parameters (ESI):

-

Ionization mode: Positive

-

Capillary voltage: 3-4 kV

-

Source temperature: 100-150 °C

-

Mass range: 50-500 m/z

-

-

Processing: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions. Compare the observed accurate mass with the calculated theoretical mass.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of the target compound.

References

-

Chen, J. T., & Benson, W. R. (1966). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL, 49(2), 412-452. [Link]

-

Chen, J. T., & Benson, W. R. (1966). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of the Association of Official Analytical Chemists, 49(2), 412-452. [Link]

-

University of California, Irvine. (n.d.). Carbonyl Compounds - IR Spectroscopy. [Link]

-

LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

LibreTexts. (2022, September 11). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 489185, this compound. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 697924, (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate. PubChem. [Link]

-

ResearchGate. (n.d.). ATR-IR spectra of all lactones produced. [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]

-

University of Wisconsin-Madison. (n.d.). IR handout. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | C12H13NO4 | CID 697924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. compoundchem.com [compoundchem.com]

- 6. chem.pg.edu.pl [chem.pg.edu.pl]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate

Introduction

(S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate is a chiral molecule featuring a γ-butyrolactone ring, a core structure of significant interest in medicinal chemistry and drug development.[1] While direct, comprehensive studies on the specific mechanism of action of this compound are not extensively documented in publicly available literature, its striking structural analogy to N-acyl-homoserine lactones (AHLs) provides a strong foundation for a compelling hypothesis regarding its biological activity. AHLs are crucial signaling molecules in bacterial communication, a process known as quorum sensing (QS).[2][3][4]

This guide will delve into the hypothesized mechanism of action of this compound as a modulator of bacterial quorum sensing. We will explore the foundational principles of quorum sensing, present the evidence from analogous compounds, and propose experimental frameworks to validate this hypothesis. This document is intended for researchers, scientists, and drug development professionals interested in the potential of novel anti-infective strategies that circumvent traditional antibiotic pressures.

Part 1: The Foundation - Bacterial Quorum Sensing

Quorum sensing is a sophisticated system of cell-to-cell communication that allows bacteria to monitor their population density and collectively alter gene expression.[2][5] This coordinated behavior is particularly important for processes that are only effective when undertaken by a large number of bacteria simultaneously, such as virulence factor production, biofilm formation, and bioluminescence.[4][6]

In many Gram-negative bacteria, quorum sensing is mediated by the production and detection of AHLs.[2][4] The canonical quorum sensing system, first identified in Vibrio fischeri, is the LuxI/LuxR circuit, which serves as a model for similar systems in numerous pathogenic bacteria, including Pseudomonas aeruginosa and Serratia marcescens.[2][6]

The core components of this system are:

-

AHL Synthase (LuxI-type proteins): These enzymes synthesize specific AHL molecules.[5]

-

AHL Signal Molecules: These are the autoinducers that diffuse across the bacterial membrane.

-

Transcriptional Regulator (LuxR-type proteins): These are intracellular receptors that bind to their cognate AHLs.[5]

When the bacterial population density is low, AHLs are produced at a basal level and diffuse away. As the population grows, the extracellular concentration of AHLs increases. Once a threshold concentration is reached, AHLs diffuse back into the cells and bind to their cognate LuxR-type receptors. This AHL-receptor complex then acts as a transcriptional activator, inducing the expression of target genes, including those responsible for virulence and biofilm formation.[5]

Figure 1: A simplified diagram of the LuxI/LuxR-type quorum sensing pathway in Gram-negative bacteria.

Part 2: Hypothesized Mechanism of Action of this compound

Given its structure—a homoserine lactone ring with a bulky, non-native side group—this compound is a prime candidate for a quorum sensing inhibitor (QSI). QSIs represent a promising anti-virulence strategy, as they disrupt bacterial communication without exerting bactericidal pressure, which may slow the development of resistance.[7]

The primary hypothesized mechanism of action is competitive antagonism of LuxR-type receptors .

In this model, this compound, due to its structural similarity to the native AHL, can bind to the AHL-binding pocket of the LuxR-type receptor. However, the benzylcarbamate side group is significantly different from the typical acyl chains of natural AHLs. This altered side group likely prevents the conformational change in the receptor that is necessary for its activation and subsequent DNA binding. By occupying the binding site, the compound would act as a competitive inhibitor, preventing the native AHL from binding and activating the receptor, thereby suppressing the expression of quorum sensing-regulated genes.

Figure 2: Hypothesized competitive inhibition of the LuxR receptor by this compound.

Studies on a wide variety of synthetic AHL analogs support this hypothesis. Modifications to the acyl side chain have been shown to convert AHLs from agonists to potent antagonists of LuxR-type receptors.[6][8] For instance, replacing the acyl chain with other moieties can disrupt the necessary interactions for receptor activation.

Part 3: Experimental Validation Protocols

To validate the hypothesized mechanism of action, a series of well-established assays can be employed. The following protocols provide a framework for investigating the quorum sensing inhibitory potential of this compound.

Protocol 1: Bacterial Reporter Strain Assay

Objective: To determine if the compound can inhibit AHL-mediated gene expression.

Rationale: Reporter strains are genetically engineered bacteria that produce a measurable signal (e.g., light, color) in response to the activation of a quorum sensing circuit. Inhibition of this signal indicates interference with the QS pathway.

Methodology:

-

Strain Selection: Utilize a reporter strain such as Chromobacterium violaceum, which produces the purple pigment violacein in response to AHLs, or an E. coli strain engineered with a LuxR-based biosensor that expresses a reporter gene (e.g., lux or gfp) in the presence of a specific AHL.[7]

-

Assay Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, add a sub-stimulatory concentration of the cognate AHL to each well containing bacterial growth medium.

-

Add serial dilutions of the test compound to the wells.

-

Include positive controls (AHL only) and negative controls (solvent only).

-

-

Inoculation and Incubation: Inoculate each well with the reporter strain to a final OD600 of ~0.02. Incubate the plate at the optimal growth temperature for the strain (e.g., 30°C for C. violaceum) for 18-24 hours.

-

Data Acquisition:

-

For C. violaceum, quantify violacein production by lysing the cells and measuring the absorbance of the supernatant at 585 nm.

-

For biosensor strains, measure the reporter signal (e.g., luminescence or fluorescence) using a plate reader.

-

Measure the optical density (OD600) in all wells to assess bacterial growth. It is crucial to confirm that the compound does not inhibit bacterial growth, as this would confound the results.[4]

-

-

Data Analysis: Calculate the percent inhibition of the reporter signal at each concentration of the test compound relative to the positive control. Determine the IC50 value.

Protocol 2: Virulence Factor Inhibition Assays

Objective: To assess the compound's ability to inhibit the production of key virulence factors in pathogenic bacteria.

Rationale: The production of many virulence factors, such as proteases, elastases, and pyocyanin in P. aeruginosa, is under the control of quorum sensing.[6] A reduction in these factors provides phenotypic evidence of QS inhibition.

Example Assay: Elastase Activity in P. aeruginosa

-

Culture Preparation: Grow P. aeruginosa (e.g., strain PAO1) to early logarithmic phase in a suitable broth medium.

-

Treatment: Add this compound at various concentrations (e.g., ranging from 0.1 to 200 µM) to the bacterial cultures. Include a vehicle control.

-

Incubation: Incubate the cultures with shaking for 18-24 hours at 37°C.

-

Supernatant Collection: Centrifuge the cultures to pellet the bacteria and collect the cell-free supernatant.

-

Elastase Assay:

-

Add a portion of the supernatant to a solution of Elastin-Congo Red.

-

Incubate at 37°C for 4-6 hours with shaking.

-

Stop the reaction by adding a phosphate buffer and pelleting the insoluble substrate.

-

Measure the absorbance of the supernatant at 495 nm.

-

-

Data Analysis: Normalize the elastase activity to bacterial growth (OD600) and express the results as a percentage of the activity in the untreated control.

Table 1: Expected Data from Virulence Factor Inhibition Assays

| Compound Concentration (µM) | Bacterial Growth (OD600) | Elastase Activity (% of Control) | Pyocyanin Production (% of Control) |

| 0 (Control) | 1.5 ± 0.1 | 100% | 100% |

| 10 | 1.4 ± 0.1 | 85% ± 5% | 90% ± 6% |

| 50 | 1.5 ± 0.2 | 40% ± 4% | 55% ± 7% |

| 100 | 1.4 ± 0.1 | 15% ± 3% | 20% ± 4% |

| 200 | 1.5 ± 0.2 | 10% ± 2% | 12% ± 3% |

Protocol 3: Biofilm Formation Assay

Objective: To determine if the compound can inhibit the formation of bacterial biofilms.

Rationale: Biofilm formation is a critical virulence trait in many pathogenic bacteria and is often regulated by quorum sensing.[2][4]

Methodology:

-

Assay Setup: In a 96-well microtiter plate, add bacterial growth medium containing various concentrations of this compound.

-

Inoculation: Inoculate the wells with a diluted overnight culture of a biofilm-forming bacterium (e.g., P. aeruginosa PAO1).

-

Incubation: Incubate the plate under static conditions for 24-48 hours at the appropriate temperature.

-

Staining:

-

Gently discard the planktonic cells and wash the wells with a buffer to remove non-adherent bacteria.

-

Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

-

Wash away the excess stain and allow the plate to dry.

-

-

Quantification:

-

Solubilize the bound crystal violet with 30% acetic acid or ethanol.

-

Measure the absorbance at 595 nm using a plate reader.

-

-

Data Analysis: Express the results as the percentage of biofilm inhibition compared to the untreated control.

Figure 3: A flowchart outlining the key experiments to validate the quorum sensing inhibitory activity of the test compound.

Conclusion

While the definitive mechanism of action for this compound requires direct experimental validation, its structural characteristics strongly suggest a role as a modulator of bacterial quorum sensing. The hypothesized mechanism of competitive antagonism of LuxR-type receptors is well-supported by extensive research on analogous N-acyl-homoserine lactone compounds. By functioning as a quorum sensing inhibitor, this molecule could represent a valuable lead in the development of novel anti-virulence therapies that disarm pathogens rather than kill them, offering a promising strategy to combat the growing threat of antibiotic resistance. The experimental protocols outlined in this guide provide a clear path for researchers to rigorously test this hypothesis and unlock the therapeutic potential of this and related compounds.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]

- 5. Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. N-Acyl Homoserine Lactone Analog Modulators of the Pseudomonas aeruginosa Rhll Quorum Sensing Signal Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C12H13NO4 | CID 489185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Sapphire Bioscience [sapphirebioscience.com]

- 12. researchgate.net [researchgate.net]

- 13. chemimpex.com [chemimpex.com]

- 14. This compound [glpbio.cn]

- 15. researchgate.net [researchgate.net]

- 16. Common modes of action of gamma-butyrolactones and pentylenetetrazol on the GABAA receptor-ionophore complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate: A Chiral Building Block for Drug Discovery

Introduction: The Strategic Importance of Chiral Scaffolds in Modern Drug Development

In the landscape of contemporary drug discovery, the precise control of molecular architecture is paramount. The biological systems that drugs target are inherently chiral, composed of enantiomerically pure proteins, nucleic acids, and carbohydrates. This biological chirality dictates that the three-dimensional arrangement of a drug molecule is critical to its efficacy and safety. Often, only one enantiomer of a chiral drug exhibits the desired therapeutic activity, while the other may be inactive or, in some cases, responsible for adverse effects.[1] This reality has driven a significant demand for enantiomerically pure chiral building blocks—versatile molecular scaffolds that serve as foundational components in the synthesis of complex pharmaceutical agents.[2][3]

(S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate, also known as N-Cbz-L-homoserine lactone, is a prominent member of this class of chiral intermediates. Its structure combines the stereochemically defined γ-butyrolactone ring derived from L-homoserine with a stable, readily cleavable benzyloxycarbonyl (Cbz) protecting group. This combination makes it an invaluable tool for researchers and drug development professionals, providing a gateway to a diverse range of complex chiral molecules. This technical guide offers an in-depth exploration of the synthesis, properties, and applications of this important chiral building block, providing field-proven insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use. The following table summarizes its key characteristics.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₃NO₄ | [4] |

| Molecular Weight | 235.24 g/mol | [4] |

| CAS Number | 35677-89-5 | [5] |

| Appearance | White to off-white solid | [5] |

| Purity | ≥95% (NMR) | [5] |

| Solubility | Soluble in chloroform | [5] |

| Storage | Stable for at least 2 years at -20°C, protect from light and moisture | [5] |

Spectroscopic Characterization:

-

¹H NMR: Expected signals would include multiplets for the diastereotopic protons of the lactone ring, a multiplet for the chiral proton at the 3-position, a singlet for the benzylic protons of the Cbz group, and multiplets for the aromatic protons.

-

¹³C NMR: Key resonances would be observed for the lactone carbonyl, the carbamate carbonyl, the carbons of the tetrahydrofuran ring, the benzylic carbon, and the aromatic carbons.

-

IR Spectroscopy: Characteristic absorption bands would be present for the N-H stretch, C=O stretching of the lactone and carbamate groups, and aromatic C-H and C=C stretching.

-

Mass Spectrometry: The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ would be observed at m/z corresponding to the molecular weight.

Synthesis of this compound: A Validated Protocol

The most common and reliable method for the synthesis of this compound is the N-acylation of (S)-α-amino-γ-butyrolactone hydrobromide. This starting material is readily accessible from the natural amino acid L-methionine.[2] The acylation is typically performed using benzyl chloroformate under Schotten-Baumann conditions, which involve a two-phase system with an aqueous base to neutralize the hydrochloric acid byproduct.[2]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of N-acyl homoserine lactones.[2][3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-α-amino-γ-butyrolactone hydrobromide (1.0 eq) in a saturated aqueous solution of sodium carbonate (2.5 eq).

-

Solvent Addition: Add an equal volume of dichloromethane to the flask to create a biphasic system.

-

Cooling: Cool the vigorously stirred mixture to 0°C in an ice bath.

-

Acylation: Slowly add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5°C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield pure this compound as a white solid.

Applications in Drug Discovery and Development

This compound is a valuable chiral intermediate with diverse applications in medicinal chemistry and drug development.

Synthesis of Quorum Sensing Modulators

A primary application of this compound is in the synthesis of analogs of N-acyl homoserine lactones (AHLs), which are signaling molecules used by many Gram-negative bacteria in a process called quorum sensing.[3][7] Quorum sensing allows bacteria to coordinate gene expression, including the production of virulence factors and biofilm formation. By using this compound as a starting material, researchers can synthesize a variety of AHL analogs to study and potentially inhibit quorum sensing, offering a novel anti-infective strategy that does not rely on traditional antibiotics.[1][3]

A Versatile Chiral Building Block

The γ-butyrolactone moiety is a common structural motif in a wide range of natural products and pharmaceuticals.[8] The Cbz-protected amino group at the chiral center of this compound provides a stable handle for further chemical transformations. The lactone ring can be opened under various conditions to reveal a chiral γ-hydroxy-α-amino acid derivative, which can then be incorporated into more complex molecular architectures. This makes it a key intermediate in the synthesis of, for example, novel peptide mimics, enzyme inhibitors, and other biologically active compounds.[5]

Inactivation of Viral Proteases

Research has shown that N-Cbz-L-homoserine lactone can act as an irreversible inactivator of the 3C cysteine proteinase of the Hepatitis A virus (HAV). This suggests that the γ-butyrolactone scaffold could be a promising starting point for the design of potent cysteine protease inhibitors for various therapeutic targets.[5]

Conclusion

This compound is a strategically important chiral building block that empowers researchers in the fields of drug discovery and medicinal chemistry. Its well-defined stereochemistry, coupled with the versatility of the γ-butyrolactone ring and the stability of the Cbz protecting group, makes it an ideal starting material for the synthesis of a wide array of complex and biologically relevant molecules. From the development of novel anti-infective agents that target bacterial communication to the construction of intricate natural product analogs, this chiral intermediate continues to be a valuable tool in the pursuit of new therapeutics. The robust and scalable synthetic protocol, along with its well-characterized properties, ensures its reliable application in demanding research and development settings.

References

-

Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators. (n.d.). Beilstein Journals. Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. (n.d.). Frontiers. Retrieved from [Link]

-

Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. (n.d.). PMC. Retrieved from [Link]

-

A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone. (n.d.). PubMed. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. BJOC - Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators [beilstein-journals.org]

- 3. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]

- 4. Microbial/enzymatic synthesis of chiral drug intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. adipogen.com [adipogen.com]

- 6. rsc.org [rsc.org]

- 7. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

crystal structure of (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate

An In-depth Technical Guide to the Structural Elucidation of (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate

Introduction

This compound is a chiral molecule of significant interest in medicinal chemistry and drug development. As a derivative of α-amino-γ-butyrolactone, it serves as a versatile building block for the synthesis of a wide array of complex molecular architectures, including peptidomimetics and other biologically active compounds. The precise three-dimensional arrangement of its atoms, dictated by its crystal structure, is paramount for understanding its physicochemical properties, stereochemical stability, and interactions with biological targets.

This guide provides a comprehensive technical overview of the methodologies required to determine the . While a definitive, publicly archived crystal structure for this specific molecule is not available at the time of this writing, this document will serve as a detailed procedural roadmap for researchers and scientists. We will leverage established principles of organic synthesis, crystallization, and X-ray crystallography, drawing parallels from structurally related compounds to provide a robust and scientifically grounded framework. This approach is designed to be a self-validating system of protocols, explaining not just the "how" but also the critical "why" behind each experimental choice.

Part 1: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Chemoenzymatic Synthesis Pathway

A reliable route to enantiomerically pure this compound often involves a chemoenzymatic approach, starting from a readily available chiral precursor like L-malic acid. This strategy ensures high stereochemical fidelity, which is crucial for crystallographic studies of chiral molecules.

Rationale: The use of enzymatic steps, such as lipase-catalyzed hydrolysis, can offer exquisite selectivity, minimizing the need for extensive chiral purification of the final product[1]. The benzyloxycarbonyl (Cbz) protecting group is a common choice in peptide and amino acid chemistry, known for its stability and its ability to promote crystallinity.

Experimental Protocol: Synthesis

-

Step 1: Synthesis of (S)-β-benzoyloxy-γ-butyrolactone from L-malic acid. This step involves the conversion of the carboxylic acid groups of L-malic acid into a lactone with a benzoate protecting group at the 3-position.

-

Step 2: Enzymatic Hydrolysis. The benzoate group is selectively removed using a lipase, such as one from Candida rugosa, to yield (S)-3-hydroxy-γ-butyrolactone[1]. This enzymatic step is critical for preserving the stereochemistry.

-

Step 3: Introduction of the Carbamate. The resulting (S)-3-hydroxy-γ-butyrolactone can then be converted to the corresponding amine, followed by protection with benzyl chloroformate to yield the target molecule, this compound.

Crystallization of the Target Compound

The growth of single crystals of sufficient size and quality is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical screening.

Rationale: A successful crystallization experiment balances the kinetics and thermodynamics of crystal nucleation and growth. Solvents are chosen based on the solubility of the compound, aiming for a system where solubility decreases gradually as a parameter (e.g., temperature, solvent composition) is changed.

Experimental Protocol: Crystallization Screening

-

Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, methanol, water). A suitable solvent for slow evaporation will be one in which the compound is sparingly soluble. For vapor diffusion, a solvent in which the compound is soluble is required, along with an anti-solvent in which it is insoluble.

-

Crystallization Techniques:

-

Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethyl acetate/hexane mixture) to near-saturation in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a small volume of a solvent (e.g., acetone). Place this drop on a coverslip and invert it over a well containing an anti-solvent (e.g., hexane). The anti-solvent vapor slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.

-

Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature, and then to a lower temperature (e.g., 4°C).

-

Part 2: Single-Crystal X-ray Diffraction Workflow

Once a suitable single crystal is obtained, the process of determining its atomic structure via X-ray diffraction can begin. The following workflow outlines the key stages.

Caption: Workflow for Single-Crystal X-ray Diffraction.

Step-by-Step Methodology:

-

Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope. It should be free of cracks and other visible defects. The crystal is then mounted on a goniometer head, often using a cryo-loop and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize radiation damage during data collection.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their positions and intensities are recorded.

-

Data Reduction and Processing: The raw diffraction data are processed to index the diffraction spots (determine the unit cell parameters and crystal system), integrate the intensities of each spot, and apply corrections for experimental factors (e.g., absorption, polarization).

-

Structure Solution: This is the process of solving the "phase problem." For small molecules like the target compound, direct methods are typically successful in determining the initial positions of the atoms.

-

Structure Refinement: The initial atomic model is refined using a least-squares algorithm to improve the agreement between the observed diffraction data and the data calculated from the model. This involves adjusting atomic positions and thermal displacement parameters.

-

Validation and Analysis: The final structure is validated using various crystallographic metrics (e.g., R-factors) and checked for geometric reasonability. The final atomic coordinates and other crystallographic information are compiled into a Crystallographic Information File (CIF).

Part 3: Anticipated Structural Features

While the precise crystal structure is unknown, we can predict key features based on the known chemistry of the γ-butyrolactone ring and the carbamate functional group.

Conformation of the γ-Butyrolactone Ring

The five-membered γ-butyrolactone ring is not planar. It typically adopts one of two low-energy conformations: the "envelope" or the "twist" conformation. The specific conformation and the degree of puckering will be influenced by the bulky substituent at the 3-position. Conformational analysis of γ-valerolactone has shown an interconversion between two envelope conformations[2].

The Carbamate Group and Hydrogen Bonding

The carbamate group (-NH-C(=O)-O-) is a key feature that will likely dominate the crystal packing. The N-H group is a hydrogen bond donor, and the carbonyl oxygen and the ester oxygen are hydrogen bond acceptors. It is highly probable that the crystal structure will feature intermolecular hydrogen bonds, linking adjacent molecules into chains or sheets. The geometry of the carbamate group itself is expected to be relatively planar.

Expected Crystallographic Data

The following table summarizes the kind of quantitative data that would be obtained from a successful crystal structure determination. The values provided are hypothetical but representative for a small organic molecule.

| Parameter | Anticipated Value/Information | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the crystal lattice. |

| Space Group | Chiral (e.g., P2₁, P2₁2₁2₁) | Reflects the chirality of the molecule and the symmetry of its arrangement. |

| a, b, c (Å) | 5-15 Å | The dimensions of the unit cell. |

| α, β, γ (°) | α=γ=90°, β>90° (Monoclinic) | The angles of the unit cell. |

| Z | 2 or 4 | The number of molecules in the unit cell. |

| Bond Lengths (Å) | C=O: ~1.21, C-N: ~1.34, C-O: ~1.45 | Provides direct evidence of bonding and electronic structure. |

| Hydrogen Bonds (Å, °) | N-H···O=C, D···A ~2.8-3.2 Å, >150° | Key intermolecular interactions that determine the crystal packing. |

Conclusion

The determination of the single-crystal X-ray structure of this compound is an essential step in its characterization as a chiral building block. This guide has outlined a comprehensive and scientifically rigorous pathway, from synthesis and crystallization to the final stages of structural analysis. By following these self-validating protocols, researchers in drug development and medicinal chemistry can elucidate the three-dimensional structures of this and other novel molecules. The resulting structural insights are invaluable for structure-activity relationship studies, computational modeling, and the rational design of new therapeutic agents.

References

-

Meyer, H., Beck, A. K., Sebesta, R., & Seebach, D. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

- Armarego, W. L. F., & Jones, R. A. Y. (1979). Conformational analysis. Part 30. The conformational analysis of some lactones by the lanthanide induced shift (LIS) technique. Journal of the Chemical Society, Perkin Transactions 2, 12, 1794-1798.

- Papoular, R. J., Allouchi, H., Chagnes, A., & Agafonov, V. (2005). X-ray powder diffraction structure determination of gamma-butyrolactone at 180 K: phase-problem solution from the lattice energy minimization with two independent molecules. Acta Crystallographica Section B: Structural Science, 61(Pt 3), 312–320.

-

LookChem. (n.d.). benzyl [(3S,4S)-4-hydroxy-2-oxotetrahydrofuran-3-yl]carbamate. Retrieved from [Link]

- Lee, J. H., Kim, J., & Kim, H. S. (2002). A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone. Journal of Industrial Microbiology & Biotechnology, 28(4), 203–208.

Sources

- 1. A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conformational analysis. Part 30. The conformational analysis of some lactones by the lanthanide induced shift (LIS) technique - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

A Technical Guide to Determining the Solubility of (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that dictates its behavior throughout the drug development lifecycle, from formulation to in vivo bioavailability.[1][2] (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate, also known as N-Cbz-L-homoserine lactone, is a key synthetic intermediate used in the development of biologically active agents, including quorum sensing inhibitors and potential cysteine proteinase inactivators.[3][4][5] A thorough understanding of its solubility profile in various organic solvents is essential for designing robust crystallization processes, developing stable formulations, and ensuring reliable analytical method development.

As specific quantitative solubility data for this compound is not extensively published, this guide provides a comprehensive, field-proven framework for its experimental determination. We present a detailed methodology grounded in the principles of thermodynamic equilibrium, focusing on the gold-standard isothermal shake-flask method.[6][7] This document provides step-by-step protocols for experimental execution, sample analysis via High-Performance Liquid Chromatography (HPLC), and data interpretation, empowering researchers to generate accurate and reproducible solubility data.

Physicochemical Characterization and Solubility Predictions

Before embarking on experimental measurements, a structural analysis of this compound provides critical insights into its expected solubility behavior.

-

Structure: The molecule consists of a polar γ-butyrolactone ring, a carbamate linker, and a nonpolar benzyl group.[8][9]

-

Polarity: The presence of ester and carbamate functionalities, including two carbonyl groups (C=O) and a secondary amine (N-H), introduces significant polarity and the capacity for hydrogen bonding. The lactone oxygen and carbonyl oxygens can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor.

-

Nonpolar Character: The benzyl group provides a significant nonpolar, aromatic region.

-

Amphiphilicity: This combination of polar and nonpolar regions makes the molecule amphiphilic.

Expected Solubility Trends: Based on the "like dissolves like" principle, we can predict the following:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF), which can effectively solvate the polar functionalities. A supplier datasheet indicates solubility in chloroform.[3]

-

Moderate Solubility: Expected in polar protic solvents like alcohols (methanol, ethanol) and in moderately polar solvents such as acetone and ethyl acetate.

-

Low Solubility: Expected in nonpolar solvents like hexanes and toluene, which cannot effectively interact with the polar lactone and carbamate groups.

The Cornerstone of Measurement: Thermodynamic Equilibrium Solubility

For drug development, the most relevant solubility measurement is the thermodynamic equilibrium solubility . This is defined as the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure, where the dissolved solute is in equilibrium with the undissolved solid phase.[10][11] This value is distinct from kinetic solubility, which is often measured in high-throughput screening but can be misleading as it may not represent a stable state.[1][10]

The most reliable method for determining thermodynamic solubility is the isothermal saturation shake-flask method .[7][12] This method ensures that the system has reached a true equilibrium, providing a robust and reproducible value.[12][13]

Experimental Design: The Isothermal Shake-Flask Protocol

This section details the authoritative protocol for determining the solubility of this compound.

Materials and Equipment

-

This compound: Solid, crystalline material with purity ≥95%.[5][9]

-

Solvents: HPLC-grade or equivalent purity for the selected panel (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Chloroform, Toluene, Heptane).

-

Equipment: Analytical balance, glass vials with screw caps, orbital shaker with temperature control, centrifuge, volumetric flasks, pipettes, syringe filters (0.22 µm PTFE or nylon), and an HPLC system with a UV detector.[14][15]

Workflow for Solubility Determination

The following diagram outlines the key stages of the experimental process.

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. improvedpharma.com [improvedpharma.com]

- 3. adipogen.com [adipogen.com]

- 4. Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C12H13NO4 | CID 489185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-Cbz-L-homoserine lactone | CymitQuimica [cymitquimica.com]

- 10. sciforum.net [sciforum.net]

- 11. In-vitro Thermodynamic Solubility [protocols.io]

- 12. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. 低分子HPLC [sigmaaldrich.com]

Methodological & Application

Synthesis of (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate: An Application Note and Detailed Protocol

Abstract

This technical guide provides a comprehensive protocol for the synthesis of (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through the N-protection of the commercially available (S)-α-amino-γ-butyrolactone hydrobromide using benzyl chloroformate under biphasic Schotten-Baumann conditions. This application note details the reaction mechanism, provides a step-by-step experimental procedure, outlines characterization methods, and discusses the significance of this class of compounds.

Introduction: The Significance of N-Protected Homoserine Lactones

N-acyl homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing, a mechanism of cell-cell communication in bacteria that regulates processes such as biofilm formation and virulence factor expression.[1][2][3] Consequently, synthetic analogues of AHLs are of significant interest to researchers developing novel anti-infective therapies.[1] The title compound, this compound, serves as a key intermediate for the synthesis of diverse N-substituted homoserine lactone libraries. The benzyloxycarbonyl (Cbz) protecting group is a robust yet readily cleavable moiety, making it ideal for multi-step syntheses in drug discovery programs.[4][5] The carbamate functional group itself is a prominent feature in numerous approved drugs, highlighting its importance in establishing critical drug-target interactions.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction under Schotten-Baumann conditions.[6][7] (S)-α-amino-γ-butyrolactone hydrobromide is deprotonated in situ by a mild base, typically sodium bicarbonate, to liberate the free amine. The nucleophilic amine then attacks the electrophilic carbonyl carbon of benzyl chloroformate. Subsequent elimination of the chloride leaving group yields the desired N-Cbz protected product. The biphasic nature of the reaction, typically employing a mixture of an organic solvent and water, allows for the efficient separation of the product from the inorganic byproducts.

Reaction:

(S)-α-amino-γ-butyrolactone hydrobromide + Benzyl Chloroformate --(NaHCO₃, H₂O/DCM)--> this compound

Experimental Protocol

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| (S)-α-amino-γ-butyrolactone hydrobromide | ≥98% |

| Benzyl chloroformate (Cbz-Cl) | ≥97% |

| Sodium bicarbonate (NaHCO₃) | ACS Reagent Grade |

| Dichloromethane (DCM) | ACS Reagent Grade |

| Deionized Water | |

| Saturated Sodium Bicarbonate Solution | |

| Brine (Saturated NaCl solution) | |

| Anhydrous Magnesium Sulfate (MgSO₄) | |

| Ethyl Acetate | ACS Reagent Grade |

| Hexanes | ACS Reagent Grade |

| Round-bottom flask | 250 mL |

| Magnetic stirrer and stir bar | |

| Ice bath | |

| Separatory funnel | 500 mL |

| Rotary evaporator | |

| Silica gel for column chromatography | 60 Å, 230-400 mesh |

Safety Precautions: Benzyl chloroformate is corrosive and lachrymatory. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (S)-α-amino-γ-butyrolactone hydrobromide (1.0 eq) and sodium bicarbonate (2.5 eq) in deionized water (50 mL).

-

Cooling: Cool the flask in an ice bath to 0-5 °C with vigorous stirring.

-

Addition of Benzyl Chloroformate: To the cold, stirring suspension, add a solution of benzyl chloroformate (1.1 eq) in dichloromethane (50 mL) dropwise over 15-20 minutes. Ensure the internal temperature remains below 10 °C during the addition.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir vigorously for 12-16 hours.

-

Work-up:

-

Transfer the reaction mixture to a 500 mL separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine all organic layers.

-

Wash the combined organic phase sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The product typically elutes at 20-40% ethyl acetate in hexanes.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a white to off-white solid.

Diagram of the Synthesis Workflow: